3-Methyl-5-phenylisothiazole
Overview
Description
“3-Methyl-5-phenylisothiazole” is a compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 g/mol . The IUPAC name for this compound is 3-methyl-5-phenyl-1,2-thiazole .
Synthesis Analysis
The synthesis of “this compound” and its reactivity with electrophilic compounds has been studied . The use of n-BuLi, LICA, or LICA-TMEDA has been reported to result in regioselective reactions of the heterocyclic compounds at the C-3 methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a phenyl group and a methyl group .
Chemical Reactions Analysis
The reactivity of “this compound” with electrophilic compounds has been compared with that of 3-methyl-5-phenylisoxazole . The study found that using LICA-TMEDA led to regioselective reactions at the C-3 methyl group .
Physical and Chemical Properties Analysis
The compound “this compound” has several computed properties. It has a molecular weight of 175.25 g/mol, an XLogP3-AA value of 3, and it does not have any hydrogen bond donors . It has two hydrogen bond acceptors and one rotatable bond . The topological polar surface area is 41.1 Ų, and it has 12 heavy atoms .
Scientific Research Applications
Mass Spectrometry and Fragmentation Patterns
The mass spectra of 3-phenylisothiazoles, including 3-methyl-5-phenylisothiazole, have been studied extensively. These compounds exhibit prominent molecular ions and diagnostic fragment ions, arising from cleavages of the N-S or S-C bonds, eliminations of side chains, and fragments from the phenyl ring. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Naito, 1968).
Synthesis and Derivative Formation
Research on this compound has also focused on the synthesis and formation of derivatives. These studies involve the preparation of various compounds, exploring how different substituents affect their chemical properties and reactivity. This research is significant for the development of new materials and drugs (Naito, Nakagawa, & Takahashi, 1968).
Antiviral Properties
Some isothiazole derivatives, including those related to this compound, have shown potential as antiviral agents. For instance, certain derivatives have been found to inhibit the replication of HIV-1 and HIV-2 in cell-based studies. This highlights the potential of this compound derivatives in the development of new antiviral drugs (Cutrì et al., 2004).
Photochemical Properties
The photochemical behavior of isothiazole derivatives, including this compound, is another area of interest. These studies explore how these compounds react under light exposure, which is vital for applications in photochemistry and materials science (Pavlik & Tongcharoensirikul, 2000).
Ring Transformation Studies
Research on the transformation of isothiazole rings to other structures, such as 1,2,4-thiadiazole, is crucial for synthetic chemistry. This transformation is explored in compounds like 5-amino-3-methyl- and 5-amino-3-phenylisothiazoles, providing insights into the versatility of isothiazoles in chemical synthesis (Akiba, Noda, & Ohkata, 1983).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-5-phenylisothiazole are currently unknown. This compound belongs to the isothiazole family, which has been associated with a wide range of biological activities . .
Mode of Action
Isothiazoles, in general, are known to interact with various biological targets, but the specific interactions and resulting changes caused by this compound remain to be elucidated .
Biochemical Pathways
Isothiazoles have been found in many biologically active compounds, suggesting that they may influence a variety of biochemical pathways . .
Result of Action
Given the diverse biological activities associated with isothiazoles, it is plausible that this compound could have a range of effects at the molecular and cellular level . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in various ways, potentially leading to changes in cell growth, differentiation, or survival .
Molecular Mechanism
The specific mechanisms of action for 3-Methyl-5-phenylisothiazole would likely depend on its specific structure and the particular biomolecules it interacts with .
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWBAYZJSQQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344905 | |
Record name | Isothiazole, 3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-45-2 | |
Record name | Isothiazole, 3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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